molecular formula C8H16ClNO B6273310 1,2,2-trimethylpiperidin-4-one hydrochloride CAS No. 2044772-87-2

1,2,2-trimethylpiperidin-4-one hydrochloride

Cat. No.: B6273310
CAS No.: 2044772-87-2
M. Wt: 177.67 g/mol
InChI Key: FJYOOMRORXYLBO-UHFFFAOYSA-N
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Description

1,2,2-Trimethylpiperidin-4-one hydrochloride ( 2044772-87-2) is a piperidine derivative supplied for research and development purposes. With the molecular formula C 8 H 16 ClNO and a molecular weight of 177.67 g/mol, this compound is a structurally interesting building block in organic synthesis . Piperidin-4-one derivatives are recognized as key intermediates in the synthesis of various pharmacologically active molecules . For instance, related trimethylpiperidin-4-one compounds have been identified as critical precursors in the development of pharmaceutical agents, highlighting the value of this chemical class in medicinal chemistry research . As a high-purity material, it is suitable for method development and chemical synthesis studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can inquire for detailed specifications, available batch certificates, and shipping information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2044772-87-2

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

1,2,2-trimethylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-8(2)6-7(10)4-5-9(8)3;/h4-6H2,1-3H3;1H

InChI Key

FJYOOMRORXYLBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCN1C)C.Cl

Purity

75

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 1,2,2 Trimethylpiperidin 4 One Hydrochloride

Historical Context of Piperidin-4-one Synthesis Relevant to Alkylated Analogues

The synthesis of the piperidin-4-one core structure, a critical scaffold in numerous chemical and pharmaceutical compounds, is rooted in several classical name reactions. chemrevlett.com These foundational methods, while effective, often presented challenges such as harsh reaction conditions, long reaction times, or unsatisfactory yields, paving the way for the development of more refined techniques for creating complex alkylated analogues. semanticscholar.org

One of the earliest and most fundamental approaches is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an aldehyde, a β-keto-ester (like a derivative of acetonedicarboxylic acid), and ammonia (B1221849) or a primary amine to construct the piperidone ring. wikipedia.org This reaction is closely related to the Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.org Another significant historical method is the Mannich condensation, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, typically using an aldehyde, a primary or secondary amine, and a ketone. chemrevlett.com

The Dieckmann condensation represents a different, yet equally important, classical route. dtic.mil This intramolecular cyclization of a diester, catalyzed by a base, was widely used for forming the 4-piperidone (B1582916) ring. The process typically involves the addition of a primary amine to two equivalents of an acrylic ester, followed by the Dieckmann cyclization of the resulting aminodicarboxylate ester, and subsequent hydrolysis and decarboxylation to yield the final product. dtic.milresearchgate.net These historical methods established the fundamental principles of ring formation that have been optimized in more contemporary approaches.

Contemporary Synthetic Strategies for 1,2,2-Trimethylpiperidin-4-one (B13237591) Hydrochloride

Modern synthetic chemistry has focused on optimizing the synthesis of substituted piperidin-4-ones by improving efficiency, yield, and environmental safety. These strategies include sophisticated multi-step pathways, highly efficient one-pot sequences, and the application of green chemistry principles.

Multi-step Convergent and Linear Synthesis Pathways

The construction of complex molecules like 1,2,2-trimethylpiperidin-4-one hydrochloride can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com

Table 1: Theoretical Yield Comparison of Linear vs. Convergent Synthesis
Synthesis TypeReaction PathwayNumber of Steps (Longest Chain)Assumed Yield per StepOverall Theoretical Yield
LinearA → B → C → D → E480%(0.80)⁴ = 40.96%
ConvergentA → B and C → D, then B + D → E280%(0.80)² = 64%

One-Pot Reaction Sequences and Efficiency Considerations

One-pot reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, represent a significant leap in synthetic efficiency. mdpi.com These processes reduce solvent consumption, minimize waste, and save considerable time and resources. researchgate.net Many modern piperidone syntheses utilize multicomponent reactions (MCRs), which are a type of one-pot process where three or more reactants are combined to form a product that incorporates substantial parts of all the starting materials. semanticscholar.orgnih.gov

An efficient one-pot synthesis of a substituted piperidine (B6355638) can be achieved through the reaction of an aromatic aldehyde, an aniline, and a β-ketoester, often in the presence of a catalyst. semanticscholar.orgresearchgate.net Such methods are prized for their high atom economy and ability to generate molecular complexity rapidly. researchgate.net The efficiency of these one-pot sequences is highly dependent on the choice of catalyst, solvent, and reaction conditions, with modern protocols achieving excellent yields under mild conditions. researchgate.netacs.org For instance, a four-component condensation involving diketene, a tosyl imine, and an aldehyde can generate 2,6-disubstituted piperid-4-ones in good yields. nih.gov

Table 2: Examples of One-Pot Piperidone Synthesis Methodologies
ReactantsCatalyst/MediumKey FeaturesTypical Yield
Aromatic Aldehydes, Anilines, β-KetoestersSodium Lauryl Sulfate (SLS) in waterEnvironmentally friendly, mild room temperature conditions. semanticscholar.orgModerate to High semanticscholar.org
Unsaturated AlcoholsPCC and Trifluoromethanesulfonic acidTandem oxidation-cyclization-oxidation process. acs.orgGood acs.org
Diketene, Tosyl Imine, AldehydeTiCl₄ and MeOHFour-component condensation for non-symmetrical products. nih.govGood nih.gov
Halogenated AmidesTrifluoromethanesulfonic anhydride, then NaBH₄Integrates amide activation, reduction, and cyclization. mdpi.comGood mdpi.com

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov In the synthesis of piperidone derivatives, this has led to the development of more environmentally benign methodologies.

Table 3: Comparison of Traditional vs. Green Chemistry Approaches in Piperidone Synthesis
AspectTraditional ApproachGreen Chemistry AlternativeReference
SolventVolatile Organic Compounds (e.g., Dichloromethane (B109758), Toluene)Water, Deep Eutectic Solvents (e.g., Glucose-Urea) semanticscholar.orgresearchgate.netasianpubs.org
CatalystStoichiometric strong bases or acidsRecyclable catalysts (e.g., SLS), organocatalysts semanticscholar.org
EnergyHigh temperatures, long reflux timesMild conditions, room temperature reactions, microwave irradiation semanticscholar.org
WasteSignificant waste streams from solvents and byproductsMinimized waste through one-pot synthesis and high atom economy acs.orgnih.gov

Precursor Analysis and Intermediate Transformations in Synthetic Schemes

The specific substitution pattern of this compound is determined by the judicious selection of its chemical precursors. Understanding the role of these starting materials is fundamental to designing an effective synthetic route.

Role of Ketone and Amine Precursors

The formation of the piperidone ring is fundamentally an assembly of amine and carbonyl components. researchgate.net In a typical Mannich-type reaction, the structure of the final product is directly dictated by the choice of the amine, ketone, and aldehyde precursors. chemrevlett.com

For the synthesis of 1,2,2-trimethylpiperidin-4-one, the key precursors would be:

An Amine Precursor: Methylamine (B109427) (CH₃NH₂) is the logical source for the N-methyl group on the piperidine ring.

A Ketone Precursor: The remaining carbon backbone, including the C4-carbonyl and the gem-dimethyl groups at the C2 position, would derive from a suitable ketone or dicarbonyl precursor. A plausible starting material could be a chlorinated ketone like isopropenyl-2-chloropropylketone or related compounds that can react with the amine to form the heterocyclic ring. google.com The reaction of such a chlorinated ketone with an aqueous solution of methylamine has been shown to be an effective method for producing similarly substituted piperidones, such as 1,2,5-trimethyl-4-piperidone. google.com

The transformation involves the initial reaction of the amine with the carbonyl components, leading to the formation of intermediates that subsequently undergo intramolecular cyclization to yield the six-membered piperidone ring. The precise nature of these intermediates and the mechanism of cyclization depend on the specific synthetic strategy employed.

Cyclization Reactions and Their Mechanistic Aspects

The formation of the piperidin-4-one ring is typically achieved through a cyclization reaction, with the Mannich condensation being a classical and widely employed method. chemrevlett.com This reaction involves the condensation of a compound containing an active hydrogen atom with an aldehyde and a primary or secondary amine.

For the synthesis of 1,2,2-trimethylpiperidin-4-one, the reaction would mechanistically proceed via a variation of the aza-Robinson annulation. The key reactants are methylamine, acetone (B3395972) (which serves as the source for two components of the ring), and a formaldehyde (B43269) equivalent.

The mechanism can be described in the following steps:

Iminium Ion Formation: Methylamine reacts with formaldehyde to form an electrophilic N-methylmethaniminium ion.

Mannich Reaction: Acetone, acting as the enol or enolate equivalent, attacks the iminium ion. This is a Mannich reaction that forms a β-amino-ketone, often referred to as a Mannich base.

Second Condensation: The initial Mannich base then reacts with a second molecule of acetone (as an enolate or enamine).

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization via an aldol-type reaction, followed by dehydration, to form a tetrahydropyridinone intermediate.

Reduction/Final Ring Formation: The final piperidin-4-one ring is formed. In some synthetic routes, this involves the reduction of an intermediate tetrahydropyridinium salt. googleapis.com

An alternative approach for similar structures involves the reaction of a pre-functionalized ketone with an amine. For instance, the synthesis of the related 1,2,5-trimethyl-4-piperidone has been achieved by reacting isopropenyl-2-chloropropyl ketone with an aqueous solution of methylamine. google.com This process involves the initial substitution of the chlorine atom by the amine, followed by an intramolecular Michael addition to form the six-membered ring. This highlights that different cyclization strategies can be employed depending on the availability and reactivity of the starting materials.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing reaction time and by-product formation. Key parameters for the synthesis of piperidin-4-ones include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

The synthesis of piperidone derivatives is often sensitive to catalysis. Studies on similar multicomponent reactions have shown that various catalysts can be employed to promote the condensation and cyclization steps. researchgate.net While uncatalyzed reactions may not proceed or result in low yields, the use of catalysts like molecular iodine, p-toluenesulfonic acid (p-TSA), or Lewis acids such as zinc chloride (ZnCl₂) can significantly improve reaction efficiency. researchgate.net The choice of solvent also plays a crucial role; polar protic solvents like ethanol (B145695) are often preferred as they can facilitate the proton transfer steps involved in the mechanism and aid in the solubility of the amine salts. chemrevlett.comresearchgate.net

A systematic approach to optimization involves screening different parameters, as illustrated in the table below, which is based on findings for related piperidone syntheses. researchgate.net

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Iodine (20)EthanolReflux568 researchgate.net
2p-TSA (20)EthanolReflux855 researchgate.net
3Acetic Acid (20)EthanolReflux760 researchgate.net
4ZnCl₂ (20)EthanolReflux948 researchgate.net
5NoneEthanolReflux24No Product researchgate.net
6Iodine (20)MethanolReflux662 researchgate.net
7Iodine (20)AcetonitrileReflux752 researchgate.net

Furthermore, controlling the stoichiometry and reaction temperature is vital. For the synthesis of 1,2,5-trimethyl-4-piperidone, a molar ratio of the ketone precursor to methylamine of 1:2 to 1:2.25 at a controlled temperature of 40-45 °C for 2 hours resulted in yields as high as 82%. google.com This demonstrates that careful control over reaction parameters is a highly effective protocol for yield enhancement.

Stereoselective Approaches in Piperidin-4-one Synthesis (if applicable to the 1,2,2-trimethyl substitution pattern)

Stereoselectivity is a crucial consideration in the synthesis of many substituted piperidines, as the stereochemistry often dictates the biological activity. However, for the target molecule 1,2,2-trimethylpiperidin-4-one, stereoselective synthesis is not applicable. The substitution pattern of this specific compound does not result in any stereocenters. The carbon atom at position 2 is a quaternary center with two identical methyl groups, and positions 3 and 5 are unsubstituted methylene (B1212753) (-CH₂) groups, making the molecule achiral.

While not required for the synthesis of 1,2,2-trimethylpiperidin-4-one itself, it is relevant to note that advanced stereoselective methods exist for other piperidine derivatives. For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to the highly diastereoselective formation of substituted piperidin-4-ols (which can be oxidized to piperidin-4-ones). nih.gov Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides, which can be used to construct complex, stereochemically defined N-heterocyclic systems. researchgate.net These methods are at the forefront of synthetic chemistry for creating chiral piperidine structures but are not necessary for the preparation of the achiral title compound.

Advanced Isolation and Purification Methodologies

The final purity of this compound is highly dependent on the isolation and purification strategy. A typical procedure begins after the reaction is complete and involves a series of workup steps to separate the product from unreacted starting materials, catalysts, and by-products.

A common initial workup involves pH adjustment and liquid-liquid extraction. googleapis.com The reaction mixture may be acidified to ensure the piperidone is in its protonated, water-soluble hydrochloride form, allowing for the removal of non-basic organic impurities via extraction. Conversely, the mixture can be basified to deprotonate the piperidone, rendering it soluble in organic solvents like dichloromethane or diethyl ether, facilitating its extraction from the aqueous phase. googleapis.com This is often followed by washing the organic layer with brine to remove residual water and drying over an anhydrous salt such as sodium sulfate. googleapis.com

Following the initial workup, several purification techniques can be employed:

Vacuum Distillation: For liquid piperidone free bases, vacuum distillation is an effective method for purification, especially on a larger scale. This technique separates compounds based on their boiling points at reduced pressure, which allows for distillation at lower temperatures, preventing thermal degradation. The synthesis of 1,2,5-trimethyl-4-piperidone utilizes this method to achieve the final product after evaporating the solvent. google.com

Column Chromatography: For more precise separation, column chromatography over silica (B1680970) gel is a standard technique. googleapis.com A suitable solvent system (eluent) is chosen to separate the target compound from impurities based on differences in polarity.

Crystallization/Recrystallization: This is one of the most powerful methods for obtaining highly pure solid compounds. chemrevlett.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For piperidin-4-one derivatives, ethanol is a commonly used solvent for recrystallization. chemrevlett.comresearchgate.net Other solvents and solvent systems reported for the crystallization of piperidones include methanol, acetonitrile, and mixtures such as ethanol-ethyl acetate. chemrevlett.com The final hydrochloride salt is typically formed by treating a solution of the purified piperidone base with hydrochloric acid.

Advanced Structural Elucidation and Conformational Analysis of 1,2,2 Trimethylpiperidin 4 One Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) provides a detailed picture of the connectivity, molecular weight, and functional groups present in 1,2,2-trimethylpiperidin-4-one (B13237591) hydrochloride.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and conformation of molecules in solution. For 1,2,2-trimethylpiperidin-4-one hydrochloride, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for a comprehensive analysis.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide information about their chemical environment and spatial relationships. The piperidine (B6355638) ring protons typically appear in the upfield region, and their splitting patterns can help deduce the chair conformation of the ring. The presence of methyl groups at the C1 and C2 positions introduces specific resonances. The N-methyl group would appear as a singlet, while the gem-dimethyl groups at C2 would also be singlets, though their chemical shifts might differ slightly due to the local magnetic environment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift.

Two-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps in tracing the connectivity of protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings (typically over two or three bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.

Interactive Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
N-CH₃~2.8-3.2 (s)~40-45H(N-CH₃) to C2, C6
C2-(CH₃)₂~1.2-1.5 (s)~25-30H(C2-(CH₃)₂) to C2, C3
H3~2.5-2.9 (m)~50-55H3 to C2, C4, C5
H5~2.5-2.9 (m)~50-55H5 to C4, C6
H6~3.0-3.4 (m)~60-65H6 to C2, C5, N-CH₃
C2-~65-70-
C4-~205-210-

Note: These are predicted values and may vary in an actual experimental spectrum. 's' denotes singlet, and 'm' denotes multiplet.

Advanced Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting charged fragments are detected. Common fragmentation pathways for piperidinones include α-cleavage adjacent to the nitrogen atom or the carbonyl group. For 1,2,2-trimethylpiperidin-4-one, characteristic fragments would be expected from the loss of a methyl group or cleavage of the piperidine ring.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are particularly useful for structural elucidation and impurity profiling. researchgate.net In MS/MS, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information and can be used to identify and quantify trace-level impurities that may be present from the synthesis or degradation of the drug substance. Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique for separating complex mixtures and identifying individual components, making it ideal for impurity profiling in pharmaceutical analysis.

Interactive Table 2: Expected Mass Spectrometry Fragments for 1,2,2-Trimethylpiperidin-4-one

m/z Proposed Fragment Fragmentation Pathway
155[M]⁺Molecular ion of the free base
140[M - CH₃]⁺Loss of a methyl group
112[M - C₃H₇]⁺α-cleavage at C2-C3
98[M - C₃H₅O]⁺Cleavage of the ring
70[C₄H₈N]⁺α-cleavage at C2-C3 with rearrangement

Note: The molecular weight of the free base, 1,2,2-trimethylpiperidin-4-one, is 155.24 g/mol . The hydrochloride salt would not typically be observed as an intact species in EI-MS.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

In the FTIR spectrum of this compound, characteristic absorption bands are expected for the various functional groups. The most prominent peak would be the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1725 cm⁻¹. The presence of the ammonium (B1175870) salt (N⁺-H) would give rise to broad absorption bands in the region of 2400-3000 cm⁻¹. C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected around 2850-3000 cm⁻¹.

Raman spectroscopy is a complementary technique to FTIR. While strong in the IR spectrum, the C=O stretch is often a weaker band in the Raman spectrum. Conversely, C-C and C-N skeletal vibrations, which may be weak in the IR, can be strong in the Raman spectrum, providing valuable information about the backbone structure of the molecule.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N⁺-H stretch2400-3000 (broad)Weak
C-H stretch (alkyl)2850-30002850-3000
C=O stretch1700-1725Moderate
C-N stretch1100-12501100-1250
C-C skeletal vibrationsFingerprint regionStrong

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on its molecular geometry, bond parameters, and the packing of molecules in the crystal lattice.

Determination of Molecular Geometry and Bond Parameters

A successful X-ray crystallographic analysis of this compound would yield the precise bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the piperidin-4-one ring adopts a chair conformation, which is the most stable arrangement for six-membered rings. The analysis would also reveal the orientations of the methyl substituents. It is expected that the N-methyl group and one of the C2-methyl groups would occupy equatorial positions to minimize steric hindrance.

While a specific crystal structure for this compound is not available in the searched literature, data from related piperidinium (B107235) salts can provide insights into the expected structural features. For example, the crystal structure of piperazine (B1678402) hydrochloride reveals a chair conformation for the piperazine ring.

Interactive Table 4: Representative Bond Parameters from a Hypothetical Crystal Structure

Bond Expected Bond Length (Å) Angle Expected Bond Angle (°)
C=O~1.21C3-C4-C5~118-122
C-N~1.47-1.50C2-N1-C6~110-114
C-C~1.52-1.54N1-C2-C3~109-112

Note: These are typical values for similar organic compounds and would be precisely determined by X-ray crystallography.

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. In the crystal structure of this compound, hydrogen bonding is expected to play a crucial role. The protonated nitrogen atom (N⁺-H) of the piperidinium ring can act as a hydrogen bond donor, while the chloride anion (Cl⁻) is a hydrogen bond acceptor. This would likely lead to the formation of N⁺-H···Cl⁻ hydrogen bonds, which are a common feature in the crystal structures of amine hydrochlorides. researchgate.net

A detailed analysis of the crystal packing would provide insights into the supramolecular architecture and could be used to rationalize the macroscopic properties of this compound.

Polymorphism and Its Impact on Solid-State Structures

There is currently no publicly available crystallographic data for this compound. As such, no specific polymorphs have been identified or characterized. The study of polymorphism is critical as different crystalline forms of a compound can exhibit distinct physical properties, including solubility, stability, and melting point. For piperidine derivatives, the formation of hydrochloride salts can influence the crystal packing and lead to various polymorphic forms. nih.gov However, without experimental data such as X-ray diffraction studies, any discussion of polymorphism in this compound would be purely speculative.

Conformational Analysis and Dynamics

The conformational landscape of piperidine rings is a well-studied area of stereochemistry. The chair conformation is generally the most stable, but various substituent effects can lead to the adoption of twist-boat or boat conformations. chemrevlett.com

Theoretical and Experimental Studies of Conformational Equilibria

Specific theoretical (e.g., DFT calculations) or experimental (e.g., NMR spectroscopy) studies detailing the conformational equilibria of this compound have not been found in the reviewed literature. For substituted piperidinium salts, electrostatic interactions between the protonated nitrogen and other substituents can significantly influence conformer energies. nih.gov In the case of the title compound, the interplay between the N-methyl group, the gem-dimethyl groups at the C2 position, and the carbonyl group at C4 would be expected to dictate the preferred conformation. However, without dedicated studies, the precise equilibrium between possible chair and non-chair forms remains undetermined.

Ring Inversion and Steric Effects on Conformation

The process of ring inversion in piperidine systems is a fundamental dynamic process. The energy barrier to this inversion can be influenced by the nature and position of substituents. The presence of a gem-dimethyl group, as in this compound, is known to have a significant impact on the conformational preferences and energetics of cyclic systems, often referred to as the Thorpe-Ingold effect. ucla.edu This effect can restrict bond angles and influence the rate of ring inversion. The steric hindrance introduced by the two methyl groups at the C2 position, adjacent to the nitrogen, would likely raise the energy barrier for ring inversion compared to less substituted piperidones. However, no experimental or computational data on the specific energy barrier for this compound is available.

Stereochemical Features and Chiral Aspects

Chirality is a key feature in many bioactive molecules. scribd.comrdd.edu.iq The 1,2,2-trimethylpiperidin-4-one molecule does not possess a chiral center, as no carbon atom is bonded to four different substituents. Therefore, it is an achiral molecule and does not exist as enantiomers. Its hydrochloride salt would also be achiral. While stereoisomerism is a critical consideration for many substituted piperidines, such as the isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols which exist as multiple diastereoisomers, it is not a factor for the specified structure of 1,2,2-trimethylpiperidin-4-one. rsc.org

Computational Chemistry and Theoretical Modeling of 1,2,2 Trimethylpiperidin 4 One Hydrochloride

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. This is essential for understanding processes like conformational changes, solvent interactions, and binding events. researchgate.netrsc.org

The piperidine (B6355638) ring in 1,2,2-trimethylpiperidin-4-one (B13237591) hydrochloride is not rigid; it can adopt different spatial arrangements, or conformations, most notably the chair and boat forms. MD simulations can model the dynamic interconversion between these conformers.

By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable (lowest energy) conformations and the transition states that connect them. This provides insight into the molecule's flexibility and the energy barriers associated with conformational changes. Such information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.

Investigation of Solvent Effects on Molecular Behavior

The behavior of 1,2,2-trimethylpiperidin-4-one hydrochloride in solution is profoundly influenced by the surrounding solvent, a phenomenon that can be rigorously investigated using molecular dynamics (MD) simulations. frontiersin.org These simulations model the system as a collection of atoms interacting through classical mechanics, providing a dynamic picture of molecular behavior. frontiersin.org For a charged and polar molecule like this compound, the choice of solvent (polar vs. non-polar) dictates its conformational stability and intermolecular interactions.

In polar protic solvents such as water, computational models would show the formation of a structured hydration shell around the molecule. The protonated amine (N-H⁺) and the chloride ion (Cl⁻) would be strongly solvated through hydrogen bonds with water molecules. Similarly, the polar carbonyl group (C=O) would act as a hydrogen bond acceptor. MD simulations can quantify the strength and lifetime of these interactions, revealing how the solvent stabilizes the charged species. rsc.org The simulations can also predict properties like diffusion coefficients and local solvent density around the solute, offering a mechanistic understanding of its solubility. frontiersin.org In contrast, in non-polar solvents, the solubility would be significantly lower, and simulations would likely show aggregation of the molecules to minimize unfavorable interactions with the solvent.

Molecular Recognition and Supramolecular Interactions

Molecular recognition hinges on a variety of non-covalent interactions that dictate how molecules interact with each other. For this compound, these interactions are key to its crystal packing and its potential to bind with other molecules.

Characterization of Hydrogen Bonding Networks and Strength

The structure of this compound contains potent hydrogen bond donors and acceptors, which are fundamental to its supramolecular assembly. The protonated tertiary amine (N⁺-H) serves as a strong hydrogen bond donor, while the oxygen atom of the carbonyl group is a primary hydrogen bond acceptor. The free chloride ion is also a strong hydrogen bond acceptor. In the solid state, these features facilitate the formation of extensive hydrogen-bonding networks that stabilize the crystal lattice. unimi.it For instance, interactions like N⁺-H···Cl⁻ and N⁺-H···O=C are expected to be prominent. In related piperidine structures, strong O—H⋯O hydrogen bonds have been observed to link molecules into inversion dimers, and similar motifs could be anticipated. nih.gov Computational models can estimate the energies of these hydrogen bonds, which are typically in the range of 15-25 kJ/mol for moderately strong interactions. mdpi.com

Donor GroupAcceptor GroupPotential Interaction Type
N⁺-H (Piperidinium)Cl⁻ (Counter-ion)Strong ion-assisted hydrogen bond
N⁺-H (Piperidinium)O=C (Ketone)Intermolecular hydrogen bond
C-H (Piperidine Ring)O=C (Ketone)Weak C-H···O interaction

Analysis of Other Non-Covalent Interactions (e.g., Van der Waals, π-π Stacking)

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in crystal structures. mdpi.commdpi.com It maps the regions of close contact between neighboring molecules, distinguishing between hydrogen bonds and weaker van der Waals contacts. mdpi.com

Due to the absence of aromatic rings in its structure, this compound cannot participate in π-π stacking interactions with itself. However, such interactions could become relevant if it were to form a complex with an aromatic host molecule. unimi.itmdpi.com

Host-Guest Complexation Studies (if applicable)

The formation of inclusion complexes is a hallmark of supramolecular chemistry, where a "host" molecule encapsulates a "guest" molecule. researchgate.net Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for piperidine derivatives. nih.govmdpi.comresearchgate.net The formation of such a host-guest complex can modify the physicochemical properties of the guest molecule. researchgate.net

For this compound, it is plausible that it could act as a guest with hosts like β-cyclodextrin. mdpi.comresearchgate.net In such a complex, the non-polar trimethyl-substituted piperidine ring would likely be inserted into the hydrophobic cavity of the cyclodextrin, driven by favorable hydrophobic and van der Waals interactions. nih.gov The hydrophilic hydrochloride and ketone moieties would likely remain near the rim of the CD, interacting with the aqueous environment or the hydrophilic exterior of the host. nih.gov Studies on similar piperidine compounds have shown the formation of stable complexes with defined stoichiometries, often 1:1 or 1:2 (guest:host). mdpi.comresearchgate.netmdpi.com The stability and structure of these potential complexes can be effectively studied using a combination of NMR spectroscopy and molecular modeling. researchgate.netnih.gov

Pharmacophore Modeling and Ligand Design Principles (focused on molecular features)

Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov A pharmacophore model defines the key interaction points a molecule uses to bind to a biological target. nih.govbiointerfaceresearch.com

Identification of Key Molecular Features for Interactions

The structure of this compound presents several distinct chemical features that are critical for molecular recognition by a biological target, such as a receptor or enzyme. nih.gov These features form the basis of its pharmacophore.

The key pharmacophoric features are:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The protonated amine (N⁺-H) is a strong hydrogen bond donor.

Positive Ionic Feature: The protonated tertiary amine carries a formal positive charge, enabling strong electrostatic or ionic interactions.

Hydrophobic Features (HY): The three methyl groups and the aliphatic carbon backbone of the piperidine ring create hydrophobic regions that can engage in van der Waals or hydrophobic interactions with non-polar pockets in a binding site.

These features can be mapped in 3D space to create a pharmacophore model, which can then be used as a query to search for other molecules with similar interaction capabilities. biointerfaceresearch.comijper.org

Pharmacophoric FeatureMolecular MoietyPotential Interaction Type
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen (C=O)Hydrogen Bonding
Hydrogen Bond Donor (HBD)Protonated Amine (N⁺-H)Hydrogen Bonding
Positive Ionic FeatureProtonated Amine (N⁺)Ionic/Electrostatic Interaction
Hydrophobic Feature (HY)Methyl Groups (-CH₃)Hydrophobic/Van der Waals Interaction
Hydrophobic Feature (HY)Aliphatic Ring (-CH₂-)Hydrophobic/Van der Waals Interaction

Lack of Specific Research on the

A comprehensive search of scientific literature and databases has revealed no specific published research focused on the computational chemistry and theoretical modeling of the compound this compound, specifically concerning pharmacophore generation and its application in virtual screening.

While the piperidin-4-one scaffold is recognized as a significant pharmacophore in medicinal chemistry and has been the subject of various computational studies, including virtual screening for potential therapeutic agents, these studies focus on other derivatives of the piperidine core. nih.govsemanticscholar.org Research into piperidine-based compounds often involves virtual screening of in-house or commercial libraries to identify potential hits for various biological targets. sciengpub.irresearchgate.netnih.gov Furthermore, computational methods like fragment-based QSAR and molecular docking have been applied to piperidine derivatives to design novel inhibitors for specific targets like HDM2. researchgate.net

However, the specific molecule of this compound does not appear as the subject of dedicated studies on ligand-based and structure-based pharmacophore generation or its subsequent use in virtual screening for chemical space exploration. General methodologies for pharmacophore modeling and virtual screening are well-established and frequently applied in drug discovery. nih.gov These processes involve identifying key chemical features responsible for a molecule's biological activity to screen large compound libraries for novel, active molecules. researchgate.netrsc.org

Due to the absence of specific research data for this compound in these advanced computational fields, it is not possible to provide a detailed, scientifically accurate article on the topics requested. Generating content for the specified outline would require fabricating data and research findings, which falls outside the scope of providing factual and reliable information.

Applications in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Key Building Block for Complex Heterocyclic Structures

1,2,2-trimethylpiperidin-4-one (B13237591) hydrochloride serves as a fundamental building block in the construction of more elaborate heterocyclic systems. The piperidine (B6355638) ring is a prevalent scaffold in a multitude of biologically active compounds and natural products. The specific substitution pattern of this compound, particularly the gem-dimethyl group at the C2 position, allows for the creation of sterically hindered and structurally diverse molecules that would be challenging to synthesize through other methods.

The reactivity of the ketone at the C4 position and the tertiary amine at the N1 position allows for a wide array of chemical modifications. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to introduce new functional groups and build upon the piperidine core. These transformations can lead to the formation of fused or spirocyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. A European patent details a process for preparing various 2-substituted piperidin-4-ones, including 1,2,2-trimethylpiperidin-4-one, highlighting their importance in generating molecules with diverse substitution patterns. google.comgoogleapis.com

Role as an Intermediate in the Synthesis of Advanced Chemical Scaffolds

The role of 1,2,2-trimethylpiperidin-4-one hydrochloride as an intermediate is crucial for the synthesis of advanced chemical scaffolds. Piperidin-4-ones are recognized as versatile intermediates for the synthesis of a wide range of compounds, including those with therapeutic potential. googleapis.com The unique substitution of this particular piperidinone makes it a valuable precursor for creating derivatives with specific steric and electronic properties.

A key application of 2-substituted piperidin-4-ones is in the synthesis of pharmacologically active molecules. googleapis.com For example, a related compound, 2,2-dimethyl-1-phenethylpiperidine-4-one, has been used to prepare a 2,2-dimethyl derivative of fentanyl, a potent analgesic. googleapis.com This demonstrates the potential of 1,2,2-trimethylpiperidin-4-one to serve as an intermediate in the synthesis of novel therapeutic agents where the gem-dimethyl substitution at the C2 position can influence the compound's pharmacological profile, including its binding affinity to biological targets and its metabolic stability. The synthesis of such complex molecules often involves a series of reactions where the piperidinone core is sequentially modified to build the final, intricate structure.

Potential Applications in Catalyst Design and Ligand Development (non-biological)

While specific research on the application of this compound in non-biological catalyst design and ligand development is not extensively documented, its structural features suggest potential in this area. The sterically hindered nitrogen atom, due to the adjacent gem-dimethyl group and the N-methyl group, could be incorporated into ligands for transition metal catalysis.

The steric bulk around the nitrogen atom could influence the coordination geometry and reactivity of a metal center, potentially leading to enhanced selectivity in catalytic transformations. Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis, where the defined stereochemistry of the ligand is crucial for inducing enantioselectivity in the reaction products. The commercial availability of this compound as a chiral building block supports its potential use in stereoselective synthesis. bldpharm.com

Table 1: Potential Applications in Catalyst and Ligand Design

Feature Potential Application Rationale
Sterically Hindered Nitrogen Bulky Ligand Synthesis The methyl groups at the C1 and C2 positions create significant steric hindrance, which can be advantageous in controlling the coordination environment of a metal catalyst.
Chiral Availability Asymmetric Catalysis Enantiomerically pure forms of the compound could be used to synthesize chiral ligands for stereoselective reactions.

Contribution to the Synthesis of Specialty Chemicals and Fine Chemicals

This compound is a valuable starting material for the synthesis of specialty and fine chemicals. These are complex, pure chemical substances produced in limited quantities for specialized applications. The unique structure of this piperidinone derivative makes it a suitable precursor for chemicals used in research and development, as well as in the formulation of high-value products.

Its utility is underscored by its commercial availability from suppliers who categorize it as a heterocyclic building block for chemical synthesis. bldpharm.combldpharm.com The reactions of the ketone and the piperidine ring can be exploited to produce a range of derivatives with specific physical and chemical properties, tailored for applications in areas such as materials science and agrochemicals.

Integration into Supramolecular Assemblies and Functional Materials (if applicable)

The potential for integrating 1,2,2-trimethylpiperidin-4-one and its derivatives into supramolecular assemblies and functional materials is an emerging area of interest. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The piperidine scaffold can be functionalized to include recognition motifs that can participate in self-assembly processes.

For example, derivatives of this compound could be designed to form hydrogen-bonded networks or to coordinate with metal ions to create metal-organic frameworks (MOFs). The steric hindrance provided by the trimethyl substitution pattern could be used to control the packing and dimensionality of these assemblies. One chemical supplier lists "Self-Assembled Monolayers Materials" as a related category for the non-hydrochloride form of this compound, suggesting a potential, though not yet fully explored, application in this field. ambeed.com

Table 2: Potential for Supramolecular and Materials Science Applications

Application Area Potential Role of 1,2,2-trimethylpiperidin-4-one Derivatives Key Structural Features
Crystal Engineering Directing molecular packing through specific intermolecular interactions. Rigid piperidine core, potential for hydrogen bonding via derivatives.
Self-Assembled Monolayers Formation of ordered molecular layers on surfaces. Can be functionalized with groups that have high affinity for specific substrates.

Q & A

Q. What are the key considerations for synthesizing 1,2,2-trimethylpiperidin-4-one hydrochloride in a laboratory setting?

Methodological Answer:

  • Reaction Optimization : Use catalytic methods such as acid-catalyzed cyclization or reductive amination. For example, hydrogenation under controlled pressure (e.g., 1–3 atm) with palladium or platinum catalysts can reduce intermediates to the piperidine core .
  • Temperature Control : Maintain reaction temperatures between 50–70°C to balance reaction rate and by-product formation .
  • Purification : Employ recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) to isolate the hydrochloride salt .
  • Validation : Confirm purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry (MS) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent degradation .
  • Handling Precautions : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Moisture Control : Keep the compound in a desiccator with silica gel to minimize hygroscopic effects .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H NMR (DMSO-d₆) to identify methyl group resonances (δ 1.2–1.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks matching the molecular formula (C₈H₁₆ClNO) .
  • Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to detect impurities at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT) simulations) or reference databases like NIST Chemistry WebBook .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify spectral interpretation .
  • Collaborative Reproducibility : Share samples with independent labs to verify results under identical analytical conditions .

Q. What strategies are effective in minimizing by-products during the synthesis of this compound?

Methodological Answer:

  • Stepwise Quenching : Add reagents slowly to avoid exothermic side reactions (e.g., over-alkylation) .
  • Catalyst Screening : Test alternatives like Lewis acids (e.g., ZnCl₂) or enzyme-mediated catalysis to improve regioselectivity .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should researchers design impurity profiling studies for this compound?

Methodological Answer:

  • Impurity Sourcing : Synthesize potential by-products (e.g., 2,2-dimethyl analogs) as reference standards .
  • Chromatographic Methods : Develop a gradient UPLC method (e.g., 0.1% formic acid in water/acetonitrile) with a PDA detector to separate structurally similar impurities .
  • Quantitative Limits : Establish detection thresholds (e.g., 0.1% w/w) per ICH Q3A guidelines using spiked samples .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s respiratory toxicity?

Methodological Answer:

  • Dose-Response Studies : Conduct in vitro assays (e.g., human bronchial epithelial cells) to assess irritation thresholds at varying concentrations .
  • Comparative Analysis : Review GHS classifications of analogous piperidine derivatives (e.g., 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride) to contextualize hazard data .
  • Mechanistic Studies : Use molecular docking to predict interactions with TRPA1/TRPV1 receptors linked to respiratory irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.